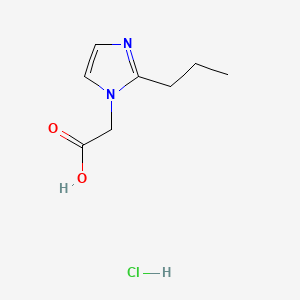

2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride

Description

2-(2-Propyl-1H-imidazol-1-yl)acetic acid hydrochloride is a synthetic imidazole derivative characterized by a propyl substituent at the 2-position of the imidazole ring and an acetic acid moiety linked to the nitrogen atom. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C8H13ClN2O2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-(2-propylimidazol-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-2-3-7-9-4-5-10(7)6-8(11)12;/h4-5H,2-3,6H2,1H3,(H,11,12);1H |

InChI Key |

RCMNTLFHEKTCSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Direct Reaction with Chloroacetyl Chloride and Alcohols

A patent (WO2005066188A1) describes a commercially viable, high-yield one-pot process for preparing imidazolylacetic acid derivatives. The process involves:

- Reacting imidazole with benzyl alcohol and chloroacetyl chloride directly in one pot without isolating haloacetates.

- Imidazole is used in molar excess (ratio chloroacetyl chloride:imidazole ~1:3) and acts both as reactant and base.

- No additional base or phase transfer catalyst is required due to the solubility of imidazole in the organic solvent.

- Suitable solvents include a wide range of non-polar, halogenated, ether, ester, and polar aprotic solvents (e.g., acetonitrile, toluene, ethyl acetate).

- Reaction temperatures range from 30 to 100°C, preferably 40 to 70°C.

- The benzyl ester intermediate is obtained in >80% yield.

- Debenzylation to imidazol-1-ylacetic acid is achieved by catalytic hydrogenolysis (using Pd, Pt, Ru, or Rh catalysts) or acidic hydrolysis with mineral or organic acids.

- The acid is then converted to the hydrochloride salt or further derivatives as needed.

| Step | Reagents & Conditions | Outcome & Yield |

|---|---|---|

| N-alkylation | Imidazole (excess), benzyl alcohol, chloroacetyl chloride, acetonitrile, 50-55°C, 12 h | Benzyl 1-imidazolylacetate, ~80% yield |

| Debenzylation | Catalytic hydrogenolysis or acid hydrolysis, 20-100°C, 2-6 h | Imidazol-1-ylacetic acid |

| Salt formation | Treatment with HCl | Imidazol-1-yl-acetic acid hydrochloride |

This method is notable for its simplicity, reduced unit operations, and avoidance of expensive haloacetates.

Solvent-Free N-Alkylation Using tert-Butyl Chloroacetate

A green chemistry approach reported by Belwal and Patel (2019) introduces a solvent-free, two-step process tailored for imidazol-1-yl-acetic acid hydrochloride synthesis, which can be adapted for substituted derivatives such as 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride with appropriate modifications.

- Imidazole reacts with tert-butyl chloroacetate in the presence of potassium carbonate (K2CO3) as base.

- The reaction is performed without solvents at 0–5°C initially, then heated to 60°C for 4–6 hours.

- The intermediate, imidazol-1-yl-acetic acid tert-butyl ester, is isolated by filtration after water addition.

- Hydrolysis of the tert-butyl ester in water at 90–95°C for 2 hours, followed by treatment with hydrochloric acid, yields the hydrochloride salt.

- The process avoids environmentally hazardous solvents like dichloromethane, DMF, or toluene.

- High purity (>99%) and good yields (ester 66%, hydrochloride 93%) are achieved.

- Characterization includes melting point, IR, 1H and 13C NMR, and mass spectrometry.

Experimental data summary:

| Compound | Reagents & Conditions | Yield | Purity | Characterization Highlights |

|---|---|---|---|---|

| Imidazol-1-yl-acetic acid tert-butyl ester | Imidazole + tert-butyl chloroacetate + K2CO3, solvent-free, 60°C, 4-6 h | 66% | Not specified | mp 111–113.6 °C; IR, NMR, MS consistent with structure |

| Imidazol-1-yl-acetic acid hydrochloride | Hydrolysis of ester in water, 90–95°C, 2 h + HCl treatment | 93% | 99.47% (HPLC) | mp 200.3–202.3 °C; IR, NMR, MS confirmed |

Chromatographic conditions for purity check:

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance HPLC System |

| Column | Waters X-Bridge Phenyl, 4.6 x 250 mm, 5 μm |

| Detection | UV 220 nm |

| Mobile phase | Buffer (triethylamine/phosphoric acid, pH 3.0) + Methanol (20:1) |

| Flow rate | 0.8 mL/min |

| Injection volume | 10 μL |

| Run time | 30 min |

This solvent-free method is environmentally friendly, scalable, and practical for industrial applications.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Imidazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their molecular properties, and key distinctions:

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects: The 2-propyl group in the target compound likely increases hydrophobicity (Log P ~2.0–2.5) compared to the unsubstituted analog (Log P ~0.5) . Nitro groups (as in ) introduce strong electron-withdrawing effects, reducing basicity (pKa ~1.5 vs. ~4.7–6.5 for other analogs).

Salt Form Impact :

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound’s estimated molecular weight (~216.65 for C8H12ClN2O2) places it between simpler analogs (e.g., 162.58 for ) and bulkier derivatives (e.g., 238.67 for ). Lower molecular weight may favor better bioavailability.

- Log P and Solubility : The propyl group likely increases lipophilicity compared to nitro- or unsubstituted analogs. However, the hydrochloride salt counterbalances this by enhancing water solubility.

- pKa : The imidazole ring’s pKa (~6.5–7.0) suggests partial ionization at physiological pH, aiding in tissue penetration and target binding .

Biological Activity

2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a propyl group and a carboxylic acid moiety, which is crucial for its biological activity. The unique structure allows it to interact with various biological targets, influencing enzyme activity and receptor signaling pathways.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In cellular assays, it was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Specifically, at concentrations around 10 µg/mL, it demonstrated:

| Cytokine | Inhibition (%) |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

This suggests that it may be useful in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound’s mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, modulating their activity.

- Receptor Modulation : It may alter receptor signaling pathways, which is critical in inflammatory responses and cancer progression.

Case Studies

A notable study involved the evaluation of the compound's effects on NF-kB signaling in A549 cells stimulated with TNF-α. The results indicated a significant reduction in NF-kB activity when treated with the compound, suggesting a potential pathway for its anti-inflammatory effects .

Q & A

Q. What are the standard synthetic routes for 2-(2-propyl-1H-imidazol-1-yl)acetic acid hydrochloride, and how are reaction conditions optimized?

Q. How can mechanistic studies resolve contradictions in reaction yields reported for N-alkylation steps?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) may arise from competing side reactions (e.g., over-alkylation). Use kinetic monitoring (HPLC or in situ IR) to track intermediate formation. For example, substituent effects on imidazole nucleophilicity can be studied via Hammett plots. Nickel-catalyzed protocols (as in related imidazole derivatives) may improve regioselectivity .

Q. What strategies are employed to analyze the compound’s biological activity, particularly its interaction with enzyme targets?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 μM range).

- Molecular Docking : Use AutoDock Vina to model interactions between the imidazole ring and heme iron in enzymes. Validate with site-directed mutagenesis .

Q. How do hydrogen-bonding patterns in crystal structures inform stability and reactivity predictions?

Q. How should researchers address discrepancies between computational and experimental pKa values for the imidazole moiety?

- Methodological Answer : Experimental pKa (e.g., ~6.5 for the imidazole NH) may differ from DFT-calculated values (e.g., Gaussian09/B3LYP) due to solvent effects. Validate using potentiometric titration in aqueous buffer (0.1 M KCl). Adjust computational models with implicit solvation (e.g., SMD) or explicit water molecules .

Key Considerations for Experimental Design

- Safety : Handle HCl gas evolved during synthesis in a fume hood (ECHA guidelines) .

- Data Reproducibility : Cross-validate spectral data with multiple techniques (e.g., HRMS + elemental analysis) to confirm purity >95% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.